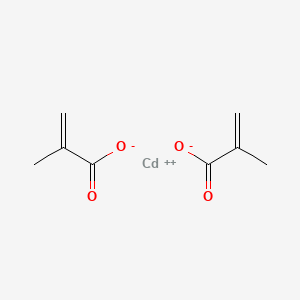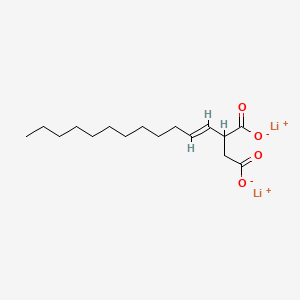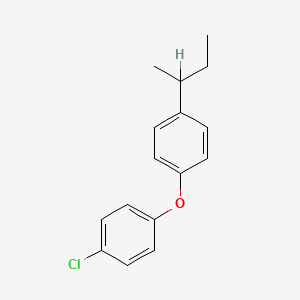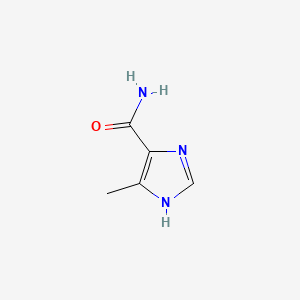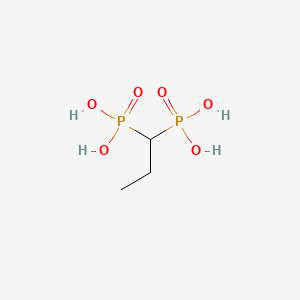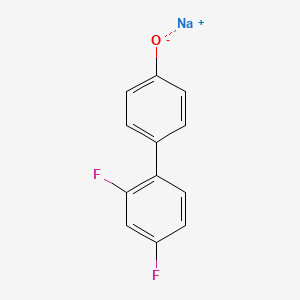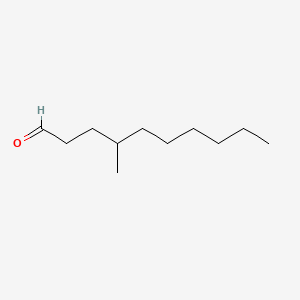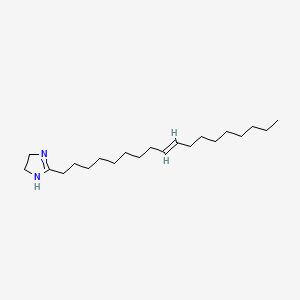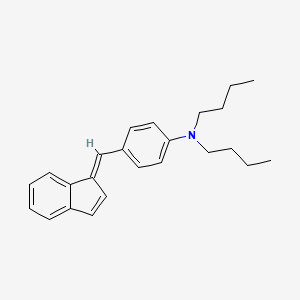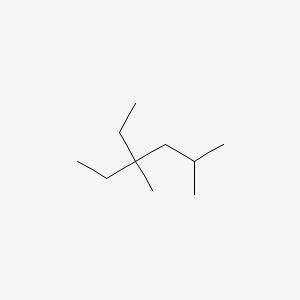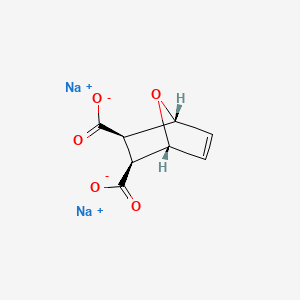
Hydrothol 191
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrothol 191 is a liquid formulation primarily used as an algicide and herbicide. It is effective in controlling a broad spectrum of algae, including planktonic, filamentous, and branched algae, as well as aquatic vascular plants . The active ingredient in this compound is the mono (N,N-dimethylalkylamine) salt of endothall .
Preparation Methods
Hydrothol 191 is synthesized by reacting endothall with N,N-dimethylalkylamine. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired salt. Industrial production methods focus on optimizing yield and purity, often involving large-scale reactors and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Hydrothol 191 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced, although this is less common in its typical applications.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydrothol 191 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of algicides and herbicides in various chemical environments.
Biology: this compound is employed in research on aquatic ecosystems to understand its impact on different species of algae and aquatic plants.
Medicine: While not directly used in medicine, studies on this compound contribute to understanding the effects of similar compounds on biological systems.
Industry: This compound is widely used in water treatment facilities to control algae and weed growth, ensuring the quality of water in reservoirs, ponds, and irrigation systems
Mechanism of Action
Hydrothol 191 exerts its effects by disrupting the cellular processes of algae and aquatic plants. The mono (N,N-dimethylalkylamine) salt of endothall interferes with the energy production pathways within the cells, leading to cell death. This disruption is primarily achieved through the inhibition of key enzymes involved in cellular respiration and photosynthesis .
Comparison with Similar Compounds
Hydrothol 191 is often compared with other algicides and herbicides, such as:
Aquathol K: Another endothall-based herbicide, but in the form of a dipotassium salt.
Copper Sulfate: Commonly used for algae control, but less effective against a broad spectrum of algae compared to this compound.
This compound stands out due to its rapid action and minimal water use restrictions, making it a preferred choice for many aquatic weed and algae control applications .
Properties
CAS No. |
66330-88-9 |
|---|---|
Molecular Formula |
C8H6Na2O5 |
Molecular Weight |
228.11 g/mol |
IUPAC Name |
disodium;(1R,2R,3S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C8H8O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h1-6H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t3-,4-,5-,6+;;/m1../s1 |
InChI Key |
ZRHKGBGEZJYZAY-LEJZRPNDSA-L |
Isomeric SMILES |
C1=C[C@@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
physical_description |
Formulated as granular or liquid; [Reference #1] Yellowish-brown liquid with a fatty amine odor; [Atofina MSDS] |
Related CAS |
6385-60-0 (hydrothol, sodium[2:1] salt) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)
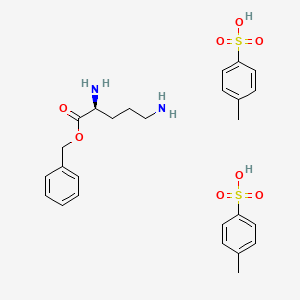
![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
